2-Chloro-4-fluorobenzohydrazide
Description
Contextual Significance of Halogenated Benzohydrazides
The introduction of halogen atoms, such as fluorine and chlorine, into the benzohydrazide (B10538) scaffold gives rise to halogenated benzohydrazides, a subclass with enhanced pharmacological and chemical properties. nih.gov The presence of halogens can significantly influence the electronic environment of the molecule, affecting its reactivity, and interaction with biological targets. nih.gov This has made halogenated benzohydrazides particularly interesting in the development of new therapeutic agents and functional materials. nih.govsmolecule.com For instance, the incorporation of fluorine can enhance metabolic stability and binding affinity to enzymes, while chlorine can modulate the compound's reactivity. nih.gov
Overview of 2-Chloro-4-fluorobenzohydrazide in Academic Inquiry
Among the halogenated benzohydrazides, this compound has emerged as a compound of interest in academic and industrial research. Its specific substitution pattern, with a chlorine atom at the 2-position and a fluorine atom at the 4-position of the benzene (B151609) ring, confers a unique set of properties. This compound is primarily utilized as a key building block in the synthesis of more complex molecules, including various heterocyclic systems and Schiff bases. smolecule.com Its derivatives have been the subject of numerous studies exploring their potential biological activities.
Structure
2D Structure
Properties
IUPAC Name |
2-chloro-4-fluorobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2O/c8-6-3-4(9)1-2-5(6)7(12)11-10/h1-3H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUCKUWPBURKTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123614-86-8 | |
| Record name | 2-chloro-4-fluorobenzohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Physicochemical Characterization
Physicochemical Properties
The physicochemical properties of this compound are influenced by its halogen substituents. The electron-withdrawing nature of both chlorine and fluorine atoms affects the molecule's reactivity.
| Property | Value |
| Molecular Formula | C7H6ClFN2O |
| Molecular Weight | 188.59 g/mol |
| Melting Point | Data not consistently available in the search results. |
Note: The melting point can be influenced by the crystalline form and purity of the compound.
Crystal Structure and Spectroscopic Data
The three-dimensional arrangement of atoms in this compound has been elucidated through single-crystal X-ray diffraction studies of its derivatives. These studies reveal the spatial orientation of the chloro and fluoro substituents on the benzene (B151609) ring and the conformation of the hydrazide group. researchgate.nettandfonline.com
Spectroscopic techniques are essential for confirming the structure of this compound.
Infrared (IR) Spectroscopy: Key vibrational bands in the IR spectrum confirm the presence of the N-H and C=O functional groups of the hydrazide moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the substitution pattern on the aromatic ring. researchgate.netresearchgate.net
Crystallographic Analysis and Supramolecular Architecture
Single Crystal X-ray Diffraction Studies of 2-Chloro-4-fluorobenzohydrazide Derivatives
Single-crystal X-ray diffraction (SXRD) stands as the definitive method for determining the precise three-dimensional structure of crystalline solids. This technique has been instrumental in elucidating the molecular conformation and crystal packing of various derivatives synthesized from 4-fluorobenzohydrazide. researchgate.netaalto.fitandfonline.com For instance, the structures of Schiff base derivatives such as (E)-N'-(2-chlorobenzylidene)-4-fluorobenzohydrazide (CBBH), (E)-N'-(4-chlorobenzylidene)-4-fluorobenzohydrazide monohydrate (CBFBH), and (E)-N'-(2,3-dimethoxybenzylidene)-4-fluorobenzohydrazide (DMB-FBH) have been successfully characterized using SXRD. researchgate.netaalto.fitandfonline.com
Similarly, the condensation of 4-fluorobenzohydrazide with other molecules, like phthalic anhydride (B1165640) or adamantane-1-carboxylic acid, yields derivatives whose structures have been confirmed by SXRD. uzh.chnih.govscispace.comeurjchem.com These studies provide unambiguous proof of the molecular structure and offer a foundational dataset for analyzing the intricate network of intermolecular interactions that stabilize the crystal lattice. scispace.comeurjchem.com
Analysis of Crystal Systems, Space Groups, and Unit Cell Parameters
The data obtained from SXRD analysis allows for the determination of the crystal system, space group, and unit cell dimensions for a given compound. This information defines the fundamental symmetry and repeating unit of the crystal. Derivatives of 4-fluorobenzohydrazide have been found to crystallize in various systems, including monoclinic and tetragonal. aalto.fiscispace.comeurjchem.com
For example, (E)-N'-(2,3-dimethoxybenzylidene)-4-fluorobenzohydrazide (DMB-FBH) crystallizes in the centrosymmetric tetragonal space group I 41/a. aalto.fi In contrast, 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide monohydrate, synthesized from 4-fluorobenzohydrazide, adopts a monoclinic system with the space group P21/n. scispace.comeurjchem.com The crystallographic data for selected derivatives are summarized in the table below.
| Compound | Crystal System | Space Group | Unit Cell Parameters | Volume (ų) |
|---|---|---|---|---|
| (E)-N'-(2,3-dimethoxybenzylidene)-4-fluorobenzohydrazide (DMB-FBH) aalto.fi | Tetragonal | I 41/a | a = 20.7882(7) Å, b = 20.7882(7) Å, c = 14.9162(6) Å, α = β = γ = 90° | 6446.0(4) |
| 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide monohydrate scispace.comeurjchem.com | Monoclinic | P21/n | a = 14.094(6) Å, b = 7.248(3) Å, c = 14.517(6) Å, β = 105.116(14)° | 1431.6(10) |
Elucidation of Intra- and Intermolecular Hydrogen Bonding Interactions
Hydrogen bonds are highly directional, non-covalent interactions that play a crucial role in defining the supramolecular architecture of hydrazide derivatives. In the crystal structures of 4-fluorobenzohydrazide derivatives, both intra- and intermolecular hydrogen bonds are frequently observed, connecting molecules into dimers, chains, layers, or complex three-dimensional networks. aalto.fiuzh.chscispace.comeurjchem.com
In the crystal of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide monohydrate, N-H···O and O-H···O hydrogen bonds are key to linking molecules into a three-dimensional framework. scispace.comeurjchem.com For 2-(adamantan-1-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, molecules are linked by pairs of C—H···N hydrogen bonds, which form distinct inversion dimers characterized by an R2 2(12) ring motif. uzh.ch These primary structures are then further assembled through other interactions. uzh.ch In DMB-FBH, the hydrazide's nitrogen atom participates in hydrogen bonding with the oxygen atom of an adjacent molecule. aalto.fi
| Compound | Hydrogen Bond Types | Resulting Motif / Structure |
|---|---|---|
| 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide monohydrate scispace.comeurjchem.com | N-H···O, O-H···O | Three-dimensional framework |
| 2-(adamantan-1-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole uzh.ch | C-H···N, C-H···F | Inversion dimers with R2 2(12) motifs, forming slabs |
| (E)-N'-(2,3-dimethoxybenzylidene)-4-fluorobenzohydrazide (DMB-FBH) aalto.fi | N-H···O | Antiparallel molecular packing |
Hirshfeld Surface Analysis for Intermolecular Contacts Quantification
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, researchers can identify the specific atoms involved in close contacts and the nature of these interactions. researchgate.netaalto.fiuzh.ch This method provides a detailed picture of all intermolecular forces, including strong hydrogen bonds and weaker contacts like H···H, C···H, and halogen interactions. aalto.fiuzh.ch
For derivatives of 4-fluorobenzohydrazide, Hirshfeld analysis has been employed to complement SXRD data. researchgate.nettandfonline.com In the case of DMB-FBH, fingerprint plots generated from the Hirshfeld surface allow for the quantification of various interactions, such as O···H, N···H, and C···H contacts. aalto.fi For 2-(adamantan-1-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, the Hirshfeld surface mapped over the shape-index property is used to elegantly illustrate π–π stacking and C—H···π interactions that contribute to the crystal packing. uzh.ch The analysis of the dnorm surface for this compound reveals distinct red spots indicating close intermolecular contacts, which correspond to the hydrogen bonds holding the structure together. uzh.ch
Crystal Packing and Supramolecular Assembly
The combination of strong hydrogen bonds and weaker van der Waals forces, halogen bonds, and π–π stacking interactions dictates the final crystal packing and supramolecular assembly. uzh.chias.ac.in The study of these packing arrangements reveals how individual molecules self-assemble into higher-order, stable architectures. ias.ac.in
In the crystal structure of 2-(adamantan-1-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, the primary hydrogen-bonded dimers are further connected by C—H···F interactions, which assemble these units into slabs that lie parallel to the bc plane of the unit cell. uzh.ch For DMB-FBH, the hydrogen-bonded molecules are arranged in an antiparallel fashion. aalto.fi The crystal structure of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide monohydrate is described as a three-dimensional framework, indicating a highly interconnected and stable lattice. eurjchem.com These examples demonstrate how the specific functional groups on the 4-fluorobenzohydrazide core direct the formation of diverse and complex supramolecular structures.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.govarxiv.org This method is effective for optimizing molecular geometry and calculating various electronic properties to predict a molecule's stability and reactivity. rsc.orgrsc.org DFT calculations, often using functionals like B3LYP, are instrumental in analyzing the electronic behavior of compounds such as 2-Chloro-4-fluorobenzohydrazide. hud.ac.uk
Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the hydrazide moiety and the phenyl ring, while the LUMO would be distributed over the electron-deficient areas. The energy gap would quantify the molecule's propensity for intramolecular charge transfer. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energy Data Note: The following table is a template. Specific experimental or calculated values for this compound are not available in the cited literature.
| Parameter | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | [Data not available] |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | [Data not available] |
| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | [Data not available] |
Natural Bond Orbital (NBO) Investigations of Charge Transfer Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. nih.gov This analysis provides insight into intramolecular interactions by examining the delocalization of electron density from occupied Lewis-type NBOs (donors) to unoccupied non-Lewis NBOs (acceptors).
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. nih.gov An MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov Neutral regions are generally colored green.
For this compound, the MEP map would likely show negative potential around the carbonyl oxygen atom and the nitrogen atoms of the hydrazide group, identifying them as sites for electrophilic interaction. Conversely, the hydrogen atoms of the amine group and the aromatic ring would exhibit positive potential, indicating their susceptibility to nucleophilic attack.
Global Chemical Reactivity Descriptors
Ionization Potential (I) and Electron Affinity (A) are approximated by the energies of the HOMO and LUMO, respectively (I ≈ -EHOMO, A ≈ -ELUMO).
Chemical Hardness (η) measures the resistance to charge transfer (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap and is less reactive.
Chemical Softness (S) is the reciprocal of hardness (S = 1 / η) and indicates higher reactivity.
Electronegativity (χ) describes the ability of a molecule to attract electrons (χ = (I + A) / 2).
Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it accepts electrons from the environment.
Table 2: Global Chemical Reactivity Descriptors and Their Formulas Note: This table provides the definitions for the descriptors. Specific calculated values for this compound are not available in the cited literature.
| Descriptor | Formula | Value |
| Ionization Potential (I) | -EHOMO | [Data not available] |
| Electron Affinity (A) | -ELUMO | [Data not available] |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | [Data not available] |
| Chemical Softness (S) | 1 / (2η) | [Data not available] |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | [Data not available] |
| Electrophilicity Index (ω) | μ2 / (2η) where μ = -χ | [Data not available] |
Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations, typically done using DFT methods, help in the assignment of vibrational modes to specific atomic motions. hud.ac.uk However, the calculated harmonic frequencies are often higher than the experimental values, necessitating the use of a scaling factor for better agreement. hud.ac.uk
Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of the calculated vibrational modes in terms of contributions from internal coordinates (e.g., stretching, bending, and torsion). nih.gov This analysis quantifies the contribution of each functional group's motion to a particular vibrational band, which is essential for an unambiguous interpretation of the vibrational spectrum. hud.ac.uknih.gov For this compound, PED analysis would help assign characteristic frequencies for the N-H, C=O, C-Cl, and C-F stretching and bending modes.
Table 3: Illustrative PED Analysis for Key Functional Groups of this compound Note: This table represents expected vibrational modes. Specific calculated frequencies and PED contributions for this compound are not available in the cited literature.
| Vibrational Mode | Expected Frequency Range (cm-1) | PED Contribution |
| N-H stretching | 3200-3400 | ν(N-H) |
| C-H stretching (aromatic) | 3000-3100 | ν(C-H) |
| C=O stretching | 1650-1700 | ν(C=O) |
| N-H bending | 1550-1650 | δ(N-H) |
| C=C stretching (aromatic) | 1400-1600 | ν(C=C) |
| C-N stretching | 1200-1350 | ν(C-N) |
| C-F stretching | 1000-1250 | ν(C-F) |
| C-Cl stretching | 600-800 | ν(C-Cl) |
Theoretical Prediction of NMR Chemical Shifts (Gauge-Independent Atomic Orbital Method)
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) shielding tensors and, consequently, chemical shifts. github.io This method, often combined with DFT, provides reliable predictions of ¹H and ¹³C NMR spectra, which are invaluable for structural elucidation. github.io
The theoretical chemical shifts are typically calculated relative to a reference compound, such as tetramethylsilane (B1202638) (TMS). Comparing the theoretically predicted spectrum with the experimental one can confirm the molecular structure and help assign specific resonances. For this compound, GIAO calculations would predict the chemical shifts for the distinct hydrogen and carbon atoms in the molecule, taking into account the electronic effects of the chloro, fluoro, and hydrazide substituents on the aromatic ring.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscape of a molecule, providing a dynamic picture of its flexibility and preferred shapes. patsnap.comwipo.int For a molecule like this compound, understanding its conformational diversity is crucial as it can influence its biological activity and physical properties. sigmaaldrich.com
The conformational flexibility of this compound primarily arises from the rotation around the single bonds, particularly the C-C, C-N, and N-N bonds linking the aromatic ring to the hydrazide moiety. An MD simulation would track the trajectories of all atoms in the molecule within a simulated environment (e.g., in a solvent like water or in a vacuum) over a specified period.
The key insights gained from such a simulation would include:
Identification of Stable Conformers: The simulation would reveal the most energetically stable conformations of the molecule, which are the shapes it is most likely to adopt.
Conformational Transitions: It would show the pathways and energy barriers for transitions between different stable conformations, illustrating the molecule's flexibility. sigmaaldrich.com
Dihedral Angle Distributions: Analysis of the simulation trajectory would provide probability distributions for the key dihedral angles, quantifying the rotational freedom around specific bonds.
Intramolecular Interactions: MD simulations can highlight important non-covalent interactions, such as intramolecular hydrogen bonds, that stabilize certain conformations.
The results of these simulations are often visualized through trajectory analysis and quantified in terms of potential energy surfaces and population analysis of conformational states.
Table 1: Illustrative Results from a Hypothetical Molecular Dynamics Simulation of this compound This table presents representative data that could be obtained from an MD simulation to illustrate the type of insights gained. The values are not based on actual experimental data for this specific molecule.
| Parameter | Description | Hypothetical Value/Observation |
|---|---|---|
| Most Populous Conformer | The lowest energy, most frequently observed conformation. | Planar orientation between the phenyl ring and the hydrazide group. |
| Key Dihedral Angle 1 (C-C-N-N) | Rotation around the bond connecting the carbonyl group to the hydrazide nitrogen. | Centered around 180° (anti-periplanar) and 0° (syn-periplanar). |
| Key Dihedral Angle 2 (Aryl-C) | Rotation of the substituted phenyl ring relative to the hydrazide group. | Shows limited rotation due to steric hindrance from the ortho-chloro substituent. |
| Solvent Effects | Impact of the solvent environment on conformational preference. | Polar solvents may stabilize conformers with larger dipole moments. |
Quantum Theory of Atoms in Molecules (QTAIM) for Bond Characterization
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful theoretical framework that analyzes the topology of the electron density (ρ(r)) to define chemical concepts such as atoms, chemical bonds, and molecular structure. smolecule.comchemscene.com This method allows for a rigorous and quantitative characterization of chemical bonds based on the calculated electron density of a molecule. sigmaaldrich.com
In the context of this compound, a QTAIM analysis would involve calculating the molecule's wave function and its corresponding electron density using quantum mechanical methods. The analysis focuses on identifying critical points in the electron density, particularly bond critical points (BCPs), which are saddle points in the electron density located between two bonded atoms. sigmaaldrich.comguidechem.com The properties of the electron density at these BCPs provide quantitative information about the nature of the chemical bonds.
Key parameters analyzed at a bond critical point include:
The electron density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order; higher values indicate stronger bonds.
The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. nih.gov A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted between the nuclei. guidechem.com
The energy densities : The local kinetic energy density, G(r), and potential energy density, V(r), provide further insight into the nature of the bonding interaction. guidechem.com
A QTAIM analysis of this compound would allow for the characterization of all its bonds, from the strong covalent C-C and C=O bonds to the more polar C-Cl and C-F bonds, as well as any potential intramolecular hydrogen bonds. This provides a detailed electronic picture of the molecule that is fundamental to understanding its reactivity and interactions.
Table 2: Illustrative QTAIM Parameters for Selected Bonds in this compound This table presents representative data to illustrate the type of information provided by a QTAIM analysis. The values are hypothetical and not from a specific calculation on this molecule.
| Bond | Electron Density (ρ(r)) [a.u.] | Laplacian (∇²ρ(r)) [a.u.] | Bond Characterization |
|---|---|---|---|
| C=O (Carbonyl) | ~0.35 | Negative | Polar Covalent (Shared-shell) |
| C-Cl | ~0.18 | Slightly Positive | Polar Covalent (transitional) |
| C-F | ~0.20 | Positive | Highly Polar Covalent (transitional to closed-shell) |
| N-H···O (Intramolecular H-bond) | ~0.02 | Positive | Closed-shell (Hydrogen Bond) |
Application Potential in Materials Science
Development as Building Blocks for Functional Materials
2-Chloro-4-fluorobenzohydrazide serves as a fundamental building block in the synthesis of advanced functional materials, including polymers and specialized coatings. The presence of both chloro and fluoro substituents enhances its reactivity in condensation reactions, facilitating its incorporation into larger molecular frameworks. This reactivity allows for the creation of materials with tailored mechanical and thermal properties.
The hydrazide group (–CONHNH₂) is a key functional unit that can participate in various chemical transformations, making it a valuable synthon for creating more complex molecules and polymers. mdpi.comiscientific.orgmdpi.com Its derivatives are employed in the manufacturing of polymers and glues, highlighting their industrial relevance. mdpi.com The ability to form stable bonds and predictable structures makes compounds like this compound valuable components in the development of new materials for a range of applications.
Exploration in Organic Light-Emitting Diodes (OLEDs)
While specific research on this compound in Organic Light-Emitting Diodes (OLEDs) is not extensively documented, the broader class of hydrazide and hydrazone derivatives has been explored for its potential in this technology. lodz.pldergipark.org.trresearchgate.net These compounds are investigated for their luminescent properties and their ability to form thin, stable films required for OLED devices. lodz.pl
Hydrazone derivatives, which can be synthesized from hydrazides, are noted for their potential use as light-emitting diodes. dergipark.org.trresearchgate.net The structural modifications possible within the hydrazone framework allow for the tuning of their electronic and photophysical properties. lodz.pl This tunability is crucial for developing materials that can efficiently emit light in different colors, a key requirement for full-color displays.
For example, novel zinc(II) complexes with chloro and fluoro-substituted 8-hydroxyquinolinate ligands have been synthesized and used in multilayer OLEDs. These devices exhibited yellow light emission with high luminance. rsc.org The device incorporating the chloro-substituted complex showed a maximum luminance of 9143 cd m⁻² and a luminance efficiency of 2.60 cd A⁻¹. rsc.org This demonstrates that halogenated organic compounds can be effective emitters in OLEDs. Similarly, other organic compounds containing chloro- and triazine moieties are used as intermediates in the synthesis of materials for OLEDs, specifically as electron transport materials. samaterials.commade-in-china.com The research into hydrazide-hydrazones for OLED applications is part of a broader effort to find new organic materials that can enhance the efficiency and stability of these devices. lodz.pl
Table 1: Performance of an OLED Device Using a Related Halogenated Metal Complex This table presents data for a related chloro-substituted zinc(II) complex, demonstrating the potential of such materials in OLEDs.
| Parameter | Value |
| Maximum Emission | 607 nm |
| Maximum Luminance | 9143 cd m⁻² |
| Luminance Efficiency | 2.60 cd A⁻¹ |
Source: New Journal of Chemistry rsc.org
Research in Organic Semiconductors
Organic semiconductors (OSCs) are the core components of various electronic devices, and materials like this compound and its derivatives are being investigated for this purpose. acs.org Organic semiconductors are typically composed of π-bonded molecules or polymers, and their conductivity can be modulated by chemical design. cas.org The charge transport in these materials occurs through the overlap of molecular orbitals between adjacent molecules. tesisenred.net
Hydrazine (B178648) derivatives have been identified for their utility in semiconductor applications, serving as metal reductants and chelate agents. otsukac.co.jp The synthesis of a related Schiff base, (E)-N'-(2-chlorobenzylidene)-4-fluorobenzohydrazide, and the characterization of its single crystal structure provide insights into the molecular packing and intermolecular interactions that are crucial for charge transport. researchgate.net Such compounds are explored as potential nonlinear optical (NLO) materials, which share foundational principles with organic semiconductors, including charge transfer characteristics and molecular conjugation. researchgate.net
The development of air-stable organic semiconductors is a significant research focus, as sensitivity to oxygen and moisture can limit device lifetime. acs.org The inherent structure of benzohydrazides can be systematically modified to tune their electronic properties, such as the HOMO-LUMO energy gap, which is a critical parameter for semiconductor performance. nanochemres.org While direct application of this compound as a primary semiconductor is still an area of emerging research, its role as a building block allows for its incorporation into larger, more complex semiconducting molecules and polymers.
Investigation of Aggregation-Induced Emission (AIE) Characteristics (as observed in related hydrazides)
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. rsc.orgacs.org This property is the opposite of the more common aggregation-caused quenching (ACQ) effect. The AIE phenomenon is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels. rsc.orgresearchgate.net
Hydrazide and hydrazone derivatives have emerged as a significant class of compounds exhibiting AIE. rsc.orgacs.orgnih.govnih.gov For instance, a naphthalimide hydrazide derivative condensed with salicylaldehyde (B1680747) produced an AIE-active Schiff base. nih.gov This compound was non-fluorescent in a good solvent (DMSO) but became emissive when a poor solvent (HEPES buffer) was added, causing the molecules to aggregate. nih.gov
Another study on (E)-N′-((2-Hydroxynaphthalen-1-yl)methylene)picolinohydrazide (H-PNAP) demonstrated that it exhibits AIE in a 90% water/methanol (B129727) mixture, with emission at 540 nm. acs.orgnih.gov In a pure methanol solution, the compound showed no emission. acs.orgnih.gov The fluorescence of such AIE-active materials has practical applications, including the fabrication of organic light-emitting diodes and fluorescent sensors. acs.orgnih.gov While this compound itself has not been extensively studied for AIE, the prevalence of this property in structurally related hydrazides suggests that its derivatives could be designed to harness this effect for various optical applications. rsc.orgacs.org
Table 2: Photophysical Properties of an AIE-Active Hydrazide Derivative (H-PNAP) This table showcases the AIE characteristics of a related hydrazide compound.
| Condition | Emission Wavelength (λem) | Observation |
| Pure Methanol | - | Non-emissive |
| 90% Water/Methanol | 540 nm | Strong green emission (AIE) |
| Solid State | 509 nm | Blue-shifted emission |
Investigations into Nonlinear Optical Nlo Properties
Characterization of Third-Order Nonlinear Optical Susceptibility (χ³)
Third-order nonlinear optical susceptibility (χ³) is a critical parameter that quantifies the NLO response of a material to an intense light field. It governs phenomena such as third-harmonic generation and the optical Kerr effect. For materials to be viable for applications in optical switching and processing, a significant χ³ value is desirable.
Research into the NLO properties of hydrazone derivatives has provided valuable insights. For instance, studies on (E)-N'-(4-chlorobenzylidene)-4-fluorobenzohydrazide monohydrate, a structural isomer of 2-Chloro-4-fluorobenzohydrazide, have determined that the real and imaginary parts of its third-order nonlinear optical susceptibility are on the order of 10⁻¹² esu. researchgate.net This magnitude suggests that these types of molecules possess a notable NLO response. The investigation of such compounds is crucial for the development of new materials with enhanced NLO characteristics.
The determination of χ³ is often complex, with its value being influenced by both real and imaginary components, which correspond to nonlinear refraction and nonlinear absorption, respectively. The relationship between these components is given by:
|χ⁽³⁾| = √[(Re χ⁽³⁾)² + (Im χ⁽³⁾)²]
A comprehensive analysis of both the real and imaginary parts is essential for a complete understanding of the material's NLO behavior.
Measurement of First-Order Hyperpolarizability (β₀)
First-order hyperpolarizability (β₀) is a molecular property that is fundamental to second-order NLO effects. However, it also provides insight into the potential for third-order NLO activity, as molecules with large β₀ values often exhibit significant χ³ responses. The value of β₀ is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field.
For a derivative of 4-fluorobenzohydrazide, specifically (E)-4-fluoro-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide, the first-order hyperpolarizability was found to be approximately 23.73 × 10⁻³⁰ esu. researchgate.net This value is notably high, being 64 times greater than that of urea, a standard reference material in NLO studies. researchgate.net Such a high value indicates a significant potential for NLO applications. Theoretical calculations for various substituted benzohydrazides have been performed to understand the influence of different functional groups on their hyperpolarizability. researchgate.net
The following table presents the calculated first-order hyperpolarizability values for a selection of benzohydrazide (B10538) derivatives, illustrating the impact of substituent groups on this key NLO parameter.
| Compound | First-Order Hyperpolarizability (β₀) (x 10⁻³⁰ esu) |
| (E)-4-fluoro-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide | 23.73 |
| Pyrrole Hydrazone Derivative 3B | 48.83 |
| Pyrrole Hydrazone Derivative 3C | 63.89 |
| o-Chloro Benzaldehyde | 155.86 |
| m-Chloro Benzaldehyde | 240.86 |
| p-Chloro Benzaldehyde | 820.22 |
This table is interactive. Users can sort the data by clicking on the column headers.
Z-scan Technique for Nonlinear Optical Response Determination
The Z-scan technique is a widely used experimental method to characterize the nonlinear optical properties of materials. wikipedia.org It is valued for its simplicity and its ability to simultaneously measure both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). The technique involves translating a sample along the propagation path of a focused laser beam and measuring the transmitted intensity through an aperture in the far field.
In a "closed-aperture" Z-scan, a small aperture is placed before the detector. This configuration is sensitive to changes in the refractive index of the sample. A "peak-valley" transmittance curve indicates a self-defocusing nonlinearity (negative n₂), while a "valley-peak" curve signifies a self-focusing nonlinearity (positive n₂). In an "open-aperture" Z-scan, the aperture is removed, and the detector collects all the transmitted light. This setup is sensitive to nonlinear absorption processes, such as two-photon absorption.
The Z-scan method has been employed to evaluate the third-order NLO properties of hydrazone compounds, including a structural isomer of this compound. researchgate.net For (E)-N'-(4-chlorobenzylidene)-4-fluorobenzohydrazide monohydrate, the nonlinear absorption was attributed to a two-photon absorption mechanism, with a coefficient (β) of 28.3 × 10⁻¹² m/W. researchgate.net
Influence of Intramolecular Charge Transfer and π-Conjugation on NLO Behavior
The nonlinear optical properties of organic molecules are intrinsically linked to their electronic structure. Two key factors that significantly enhance NLO responses are intramolecular charge transfer (ICT) and extended π-conjugation.
Intramolecular Charge Transfer (ICT): This process involves the transfer of electron density from an electron-donating group to an electron-accepting group within the same molecule upon photoexcitation. researchgate.net This charge redistribution leads to a large change in the molecule's dipole moment, which is directly related to its hyperpolarizability. In benzohydrazide derivatives, the presence of electron-withdrawing groups (like halogens) and electron-donating moieties can facilitate ICT, thereby enhancing their NLO properties. nih.gov The efficiency of ICT is a critical factor in designing molecules with large NLO responses.
π-Conjugation: A system of alternating single and double bonds, known as a π-conjugated system, allows for the delocalization of π-electrons across the molecule. nih.gov This delocalization makes the electrons more susceptible to polarization by an external electric field, which in turn increases the hyperpolarizability. The extended π-bridge in hydrazone derivatives acts as a conduit for charge transfer between the donor and acceptor ends of the molecule, further amplifying the NLO response. Theoretical studies have shown that increasing the length of the π-conjugated system can lead to a significant enhancement of the third-order NLO susceptibility. nih.gov
Potential in Optoelectronic Devices, Laser Technology, and Photonics
Materials with strong third-order nonlinear optical properties are highly sought after for a variety of advanced technological applications. The significant NLO response observed in benzohydrazide derivatives suggests their potential utility in several key areas of photonics and optoelectronics.
Optoelectronic Devices: The ability to modulate the refractive index of a material with light is the basis for all-optical switching and signal processing. Materials with a large χ³ can be used to develop ultrafast optical switches, modulators, and logic gates, which are essential components for next-generation optical communication networks. mdpi.com
Laser Technology: The phenomenon of nonlinear absorption, particularly reverse saturable absorption, can be harnessed for optical limiting applications. Optical limiters are devices that transmit low-intensity light while blocking high-intensity laser pulses. This is crucial for protecting sensitive optical sensors and human eyes from laser-induced damage. The observed two-photon absorption in hydrazone derivatives indicates their potential as optical limiting materials. researchgate.net
Photonics: In the broader field of photonics, which encompasses the generation, detection, and manipulation of light, NLO materials play a pivotal role. They are integral to the development of a wide range of devices, including frequency converters, optical parametric amplifiers, and components for optical computing. The tunable electronic properties and significant NLO response of compounds like this compound and its analogs make them promising candidates for further research and development in these areas.
Future Research Directions and Translational Perspectives
Design and Synthesis of Novel Derivatives for Enhanced Properties
The core structure of 2-chloro-4-fluorobenzohydrazide serves as a versatile scaffold for creating new derivatives with enhanced chemical and biological properties. The presence of electron-withdrawing halogen atoms (chlorine and fluorine) on the benzene (B151609) ring enhances its reactivity in condensation reactions, making it a key starting material for synthesizing a variety of heterocyclic compounds.
Researchers are actively exploring the synthesis of novel derivatives to develop new pharmaceuticals and functional materials. smolecule.comsmolecule.com For instance, derivatives of this compound have shown promise in the development of compounds with antimicrobial and anticancer properties. By reacting this compound with various aldehydes or ketones, scientists can create a diverse library of Schiff bases and other derivatives. aalto.finih.gov These new molecules can then be screened for a wide range of biological activities.
The synthesis of these derivatives often involves nucleophilic substitution reactions where the chlorine atom is replaced by other functional groups, or condensation reactions with aldehydes and ketones to form hydrazones. smolecule.com These reactions allow for the introduction of different chemical moieties, which can fine-tune the properties of the final compound. smolecule.comsmolecule.com For example, introducing different substituents can influence the compound's solubility, stability, and interaction with biological targets.
Advanced Spectroscopic and Computational Integration Methodologies
To fully understand the structure-activity relationships of this compound and its derivatives, researchers are increasingly relying on a combination of advanced spectroscopic techniques and computational modeling.
Spectroscopic Techniques:
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational modes of functional groups within the molecule, such as the carbonyl (C=O) and amine (N-H) groups of the hydrazide moiety. researchgate.netresearchgate.net
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule and can be used to study its photophysical properties. researchgate.net
Single-Crystal X-ray Diffraction: This powerful technique allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline state, providing definitive structural information. researchgate.neteurjchem.com
Computational Modeling:
Density Functional Theory (DFT): DFT calculations are employed to predict and analyze various molecular properties, including optimized geometry, vibrational frequencies, and electronic structure (e.g., HOMO-LUMO energy gaps). aalto.firesearchgate.nettandfonline.com These theoretical calculations complement experimental data and provide deeper insights into the molecule's reactivity and potential interactions. eurjchem.com
Molecular Docking: This computational method is used to predict the binding orientation of a molecule to a target protein, which is particularly valuable in drug discovery for understanding the mechanism of action of potential therapeutic agents. aalto.firesearchgate.net
The integration of these advanced analytical and computational methods allows for a comprehensive characterization of this compound derivatives, facilitating the rational design of new compounds with desired properties. researchgate.neteurjchem.comtandfonline.com
Multi-Omics Approaches in Biological Activity Elucidation
To unravel the complex biological activities of this compound and its derivatives, researchers are turning to multi-omics approaches. nih.gov These systems biology methods allow for a holistic view of the molecular changes that occur in a biological system upon exposure to a compound. nih.govrsc.org
Multi-omics studies can include:
Genomics: Analyzing changes in the genome.
Transcriptomics: Studying gene expression patterns. nih.gov
Proteomics: Investigating the protein profile of cells or tissues. nih.gov
Metabolomics: Analyzing the complete set of small-molecule metabolites. nih.gov
By integrating data from these different "omics" levels, scientists can identify the specific cellular pathways and molecular targets that are affected by the compound. nih.govrsc.orgnih.gov For example, a multi-omics study could reveal that a particular derivative of this compound inhibits cancer cell growth by targeting specific enzymes or signaling pathways. This comprehensive understanding of the biological mechanism of action is crucial for the development of new drugs and for assessing the potential toxicological effects of a compound. nih.gov
Scalable Synthetic Methodologies for Industrial Application
For this compound and its derivatives to be utilized in industrial applications, such as pharmaceuticals or materials science, efficient and scalable synthetic methods are essential. nih.gov Current laboratory-scale synthesis methods often involve multiple steps and may use expensive or hazardous reagents, which are not ideal for large-scale production. google.com
Future research in this area will focus on developing more sustainable and cost-effective synthetic routes. google.com This includes:
Process Optimization: Improving existing synthetic protocols to increase yields, reduce reaction times, and minimize waste.
Green Chemistry Approaches: Exploring the use of environmentally friendly solvents, catalysts, and reaction conditions. For example, biocatalytic approaches using enzymes like nitrilases are being investigated as a greener alternative to traditional chemical methods.
Continuous Flow Synthesis: Utilizing microreactor technology to enable precise control over reaction parameters, leading to improved consistency and potentially higher yields compared to batch processes.
A recent patent describes a method for synthesizing 2-chloro-4-fluorobenzoic acid, a precursor to the hydrazide, that avoids the use of expensive noble metal catalysts and highly toxic reagents, making it more suitable for large-scale industrial production. google.com The development of such scalable and economical synthetic methods is a critical step in translating the potential of this compound from the laboratory to real-world applications. nih.gov
Emerging Applications in Niche Scientific Fields
Beyond its established use as a synthetic intermediate, this compound and its derivatives are finding applications in a variety of niche scientific fields.
Materials Science: The unique chemical structure of this compound allows it to be used as a building block for creating advanced materials. smolecule.com Its derivatives have been investigated for their potential in developing polymers with enhanced thermal and mechanical properties, as well as in the creation of organic light-emitting diodes (OLEDs) and other electronic materials.
Nonlinear Optics (NLO): Certain derivatives of this compound, particularly Schiff bases, have shown promising third-order nonlinear optical properties. researchgate.nettandfonline.com These materials can alter the properties of light and have potential applications in optical limiting and other optoelectronic devices. researchgate.net
Enzyme Inhibition Probes: In biological research, this compound and its derivatives can be used as molecular probes to study enzyme activity and inhibition. This is particularly relevant in the field of medicinal chemistry for identifying and characterizing new drug targets.
The continued exploration of the chemical and physical properties of this compound and its derivatives is likely to uncover even more novel applications in diverse scientific and technological areas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
